

# Spectroscopic Profile of Aerophobin 2: A Technical Guide

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## Compound of Interest

Compound Name: *Aerophobin 2*

Cat. No.: *B1664393*

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This technical guide provides an in-depth overview of the spectroscopic data for **Aerophobin 2**, a bromotyrosine alkaloid isolated from marine sponges of the genus *Aplysina*. The document presents comprehensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and illustrates the general workflow for the isolation and analysis of this class of compounds.

## Core Spectroscopic Data

The structural elucidation of **Aerophobin 2** is dependent on high-resolution spectroscopic analysis. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

## Mass Spectrometry Data

High-Resolution Mass Spectrometry confirms the elemental composition of **Aerophobin 2**. The data is consistent with the molecular formula  $\text{C}_{16}\text{H}_{19}\text{Br}_2\text{N}_5\text{O}_4$ .

Parameter	Value	Reference
Molecular Formula	C <sub>16</sub> H <sub>19</sub> Br <sub>2</sub> N <sub>5</sub> O <sub>4</sub>	[1]
Molecular Weight	505.16 g/mol	[1]
Ionization Mode	ESI+	
Observed m/z [M+H] <sup>+</sup>	506.0016	
Calculated m/z [M+H] <sup>+</sup>	506.0012	

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide the detailed atomic connectivity and chemical environment of the molecule. The data presented below was recorded in deuterated methanol (CD<sub>3</sub>OD).

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Aerophobin 2** (CD<sub>3</sub>OD)

Position	<sup>13</sup> C Chemical Shift (δ <sub>c</sub> , ppm)	<sup>1</sup> H Chemical Shift (δ <sub>H</sub> , ppm, Multiplicity, J in Hz)
1	72.2	4.09 (d, 7.1)
3	150.3	-
4	32.7	3.10 (dd, 14.5, 7.1)
5	114.7	6.50 (s)
6	134.4	-
7	119.5	7.55 (s)
8	153.6	-
9	114.2	-
10	92.4	-
11	37.9	3.56 (t, 6.9)
12	28.8	2.10 (m)
13	40.1	3.10 (t, 7.1)
14	113.7	6.70 (s)
15	132.1	-
16	155.3	-
OMe	60.3	3.73 (s)

## Experimental Protocols

The following sections detail the methodologies employed for the isolation of **Aerophobin 2** and the acquisition of the spectroscopic data.

### Isolation and Purification

- Extraction: Specimens of the marine sponge *Aplysina aerophoba* are collected and immediately frozen. The chopped sponge material is extracted exhaustively with an organic

solvent such as acetone or methanol at room temperature, often aided by ultrasonication. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

- **Chromatographic Separation:** The crude extract is subjected to a multi-step chromatographic purification process.
  - **Size-Exclusion Chromatography:** The extract is first fractionated on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their size.
  - **Silica Gel Chromatography:** Fractions containing **Aerophobin 2**, identified by thin-layer chromatography (TLC) and  $^1\text{H}$  NMR analysis, are further purified on silica gel columns or by preparative TLC, typically using a chloroform/methanol solvent system.

## Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is performed to determine the exact mass and elemental composition of the isolated compound.

- **Instrumentation:** A Q-Exactive hybrid quadrupole-orbitrap mass spectrometer (Thermo Scientific) or a similar high-resolution instrument is used.
- **Ionization:** Electrospray ionization (ESI) is employed in positive ion mode.
- **Sample Preparation:** The purified sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
- **Data Acquisition:** The instrument is calibrated using a standard mixture (e.g., PEG) to ensure high mass accuracy (< 5 ppm). Data is acquired over a specified mass range, and the characteristic isotopic pattern for a dibrominated compound is observed.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure of **Aerophobin 2**.

- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD instrument, operating at a proton frequency of 400 MHz or higher, often

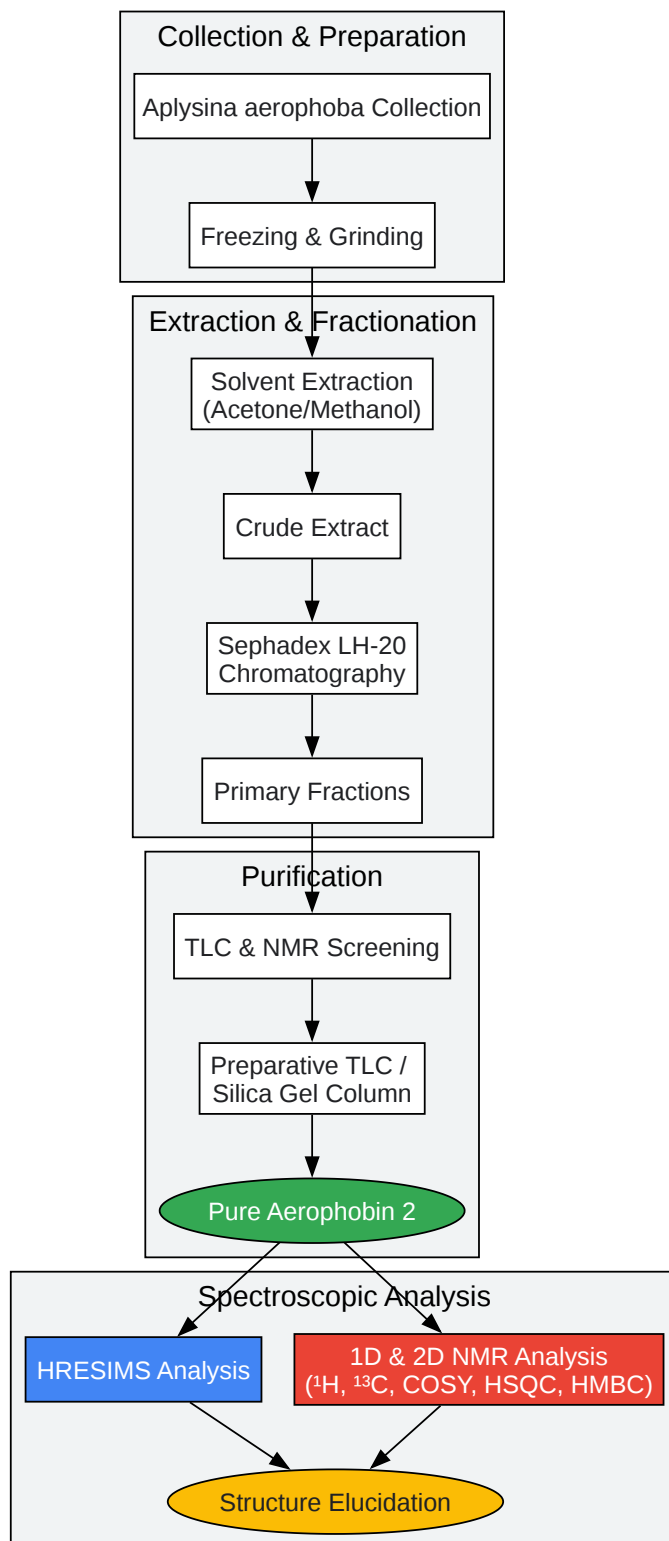
equipped with a cryoprobe for enhanced sensitivity.

- Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly methanol-d<sub>4</sub> (CD<sub>3</sub>OD).
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard parameters are used to acquire the proton spectrum.
  - <sup>13</sup>C NMR: A proton-decoupled experiment is run to obtain the carbon spectrum.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): Identifies proton-proton (<sup>1</sup>H-<sup>1</sup>H) spin-spin couplings.
    - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (<sup>1</sup>JCH).
    - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (<sup>2</sup>JCH, <sup>3</sup>JCH), which is critical for connecting different structural fragments.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (CD<sub>3</sub>OD: δ<sub>H</sub> 3.31, δ<sub>C</sub> 49.0).

## Visualized Workflow

The following diagram illustrates the general workflow for the discovery and characterization of **Aerophobin 2** from its natural source.

## Workflow for Aerophobin 2 Isolation and Analysis

[Click to download full resolution via product page](#)Caption: General workflow for the isolation and structural elucidation of **Aerophobin 2**.

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## References

- 1. Cytotoxic Compounds of Two Demosponges (*Aplysina aerophoba* and *Spongia* sp.) from the Aegean Sea - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Spectroscopic Profile of Aerophobin 2: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664393#spectroscopic-data-of-aerophobin-2-nmr-ms>]

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